molecular formula C11H15NO2 B1183287 N-(4-methylbenzyl)alanine

N-(4-methylbenzyl)alanine

Cat. No.: B1183287
M. Wt: 193.246
InChI Key: MNKFDGXWBVWYIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-Methylbenzyl)alanine is a modified alanine derivative where a 4-methylbenzyl group is attached to the nitrogen atom of the α-amino acid. This structural modification introduces aromatic and hydrophobic characteristics, making it distinct from canonical amino acids. Such substitutions are common in pharmaceutical and biochemical research, where they influence solubility, stability, and receptor interactions.

Properties

IUPAC Name

2-[(4-methylphenyl)methylamino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-8-3-5-10(6-4-8)7-12-9(2)11(13)14/h3-6,9,12H,7H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNKFDGXWBVWYIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between N-(4-methylbenzyl)alanine and related compounds:

Compound Name Structural Features Synthesis Method (Key Steps) Key Properties/Applications References
This compound Alanine with 4-methylbenzyl group on N-atom Likely via alkylation of alanine with 4-methylbenzyl bromide (inferred from analogous routes) Enhanced hydrophobicity; potential use in peptide engineering or asymmetric catalysis
N-(4-Methoxyphenyl)-N-(methylsulfonyl)alanine Alanine with 4-methoxyphenyl and methylsulfonyl groups on N-atom Multi-step substitution: Methoxyphenylation followed by sulfonylation Increased steric bulk; possible applications in enzyme inhibition or prodrug design
S-(4-Methylbenzyl)-L-cysteine (MbzlC) Cysteine with 4-methylbenzyl group on sulfur atom Thiol-alkylation using 4-methylbenzyl halides Thioether linkage improves oxidative stability; used in non-canonical amino acid studies
N-(4-Hydroxyphenyl)-β-alanine β-Alanine with 4-hydroxyphenyl group on N-atom Hydrolysis of methyl acrylate derivatives with 4-aminophenol Phenolic group enables hydrogen bonding; scaffold for hydrazone-based drug candidates
N-Methylalanine Alanine with methyl group on N-atom Direct methylation of alanine Reduced hydrogen-bonding capacity; studied as a biomarker in metabolic disorders

Structural and Functional Analysis

  • Substituent Effects :

    • The 4-methylbenzyl group in this compound provides steric bulk and hydrophobicity, which can enhance membrane permeability in peptides. This contrasts with the 4-methoxyphenyl group in N-(4-methoxyphenyl)-N-(methylsulfonyl)alanine, where the electron-donating methoxy group increases solubility but reduces metabolic stability .
    • S-(4-Methylbenzyl)-L-cysteine replaces the alanine backbone’s N-substitution with a sulfur-based modification, creating a thioether linkage that resists enzymatic degradation compared to ester or amide bonds .
  • Synthetic Accessibility :

    • N-(4-Hydroxyphenyl)-β-alanine derivatives are synthesized via hydrazone formation (58–94% yields), highlighting the reactivity of aromatic amines with carbonyl groups . Similar strategies could apply to this compound, though alkylation may require optimized conditions to avoid over-substitution.
  • Applications :

    • N-Methylalanine is a simpler derivative used to study methylation’s impact on protein folding and enzyme activity . In contrast, bulkier derivatives like this compound may serve as chiral auxiliaries in asymmetric catalysis, as seen with structurally related cinchona alkaloid catalysts (e.g., N-(4-methylbenzyl)cinchoninium bromide) .

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